2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde - 72496-37-8

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde

Catalog Number: EVT-518148
CAS Number: 72496-37-8
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Aldol Reactions: The aldehyde functionality readily undergoes aldol condensation with various ketones and aldehydes, creating new carbon-carbon bonds and introducing further stereocenters into the molecule [].
  • Wittig Reactions: This reaction allows for the conversion of the aldehyde into an alkene, providing access to a wider range of structural motifs [, ].
  • Grignard Reactions: The aldehyde reacts with Grignard reagents, leading to the formation of secondary alcohols with excellent stereoselectivity [].
Applications
  • Synthesis of Natural Products: It serves as a crucial building block for synthesizing complex natural products like bryostatins [], neocarzinostatin chromophore analogs [], and other bioactive molecules.
  • Development of Pharmaceuticals: Its use extends to the synthesis of pharmaceutical intermediates, as exemplified by its role in the preparation of atorvastatin lactone, a key precursor to the cholesterol-lowering drug atorvastatin calcium [].
  • Chiral Ligand Synthesis: Derivatives of (2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde can be utilized to prepare chiral ligands for asymmetric catalysis [].

Compound Description: These compounds serve as versatile chiral C4 building blocks for the synthesis of 2-aminoalkanols. They act as four stereoisomers of optically active 2-amino-1,3,4-butanetriol. The compound 1a has been notably utilized in the practical synthesis of Nelfinavir, a potent HIV-protease inhibitor. []

Relevance: These compounds share a core structure with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde, featuring the (4R)-2,2-dimethyl-1,3-dioxolan-4-yl moiety. The primary difference lies in the substitution at the acetaldehyde's terminal carbon. In 1a and 1b, we see a hydroxyethylammonium benzoate group instead of the aldehyde functionality. []

Ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate (2) and Ethyl-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate (3)

Compound Description: These diastereomers are important intermediates in the synthesis of Gemcitabine hydrochloride, a nucleoside analog used in chemotherapy. []

Relevance: The compound 2 shares the (4R)-2,2-dimethyl-1,3-dioxolan-4-yl moiety with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The difference lies in the presence of a 2,2-difluoro-3-hydroxypropanoate group at the terminal carbon in compound 2 instead of the aldehyde group in the target compound. []

(1R,6R,13R,18R)-(Z,Z)-1,18-Bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,16-dimethylene-8,20-diazadispiro[5.6.5.6]tetracosa-7,19-diene

Compound Description: This compound is a stable dialdimine with a 14-membered ring, synthesized using an asymmetric Diels–Alder reaction. Its structure has been confirmed via X-ray crystallography, revealing six stereocenters, all in the R configuration. []

Relevance: This complex molecule incorporates two units of the (4R)-2,2-dimethyl-1,3-dioxolan-4-yl moiety found in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. These units are linked through a complex cyclic system. []

(1S,2S,3R,4R)-3-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-bicyclo[2.2.1]-hept-5-en-2-spiro-{4’[2’-phenyl-5’(4’H)-oxazolone]} and (1S,2S,3R,4S)-3-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-bicyclo-[2.2.1]-hept-5-en-2-spiro-{4’[2’-phenyl-5’(4’H)-oxazolone]}

Compound Description: These are diastereomeric products resulting from a Diels-Alder reaction between cyclopentadiene and a specific oxazolone derivative. The major exo adduct's absolute stereochemistry has been established via X-ray crystallography. []

Relevance: Both compounds possess the (S)-2,2-dimethyl-1,3-dioxolan-4-yl substituent, which is an epimer of the (R)-2,2-dimethyl-1,3-dioxolan-4-yl group in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. []

(E)-2-((4R,5R)-5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol

Compound Description: This compound is synthesized by the reduction of a corresponding 2-substituted butenolide. Its structure has been characterized using IR, 1H NMR, and 13C NMR spectroscopy. []

Relevance: This compound features the (4R)-2,2-dimethyl-1,3-dioxolan-4-yl substructure, directly present in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The key distinction is the but-2-ene-1,4-diol group linked to the dioxolane ring in this compound instead of the acetaldehyde group. []

[(3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxolan-4-yl] carbamate (VI)

Compound Description: This compound and its preparation method are the subject of a patent. The specific details and applications are outlined in the patent documentation. []

Relevance: Although this compound doesn’t explicitly have the same dioxolane structure as 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde, it belongs to the same 1,3-dioxolane family. These compounds share the cyclic acetal core, differing in the substituents and stereochemistry at specific positions. []

(4R,5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol

Compound Description: This compound, synthesized and characterized using X-ray crystallography, confirms the R configuration for both C(2) and C(3) carbons, with the two OH groups positioned on the same side of the dioxolane ring. Its crystal structure is primarily stabilized by intramolecular and intermolecular hydrogen bonds. []

(-)-5-((4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine

Compound Description: This compound has been synthesized and characterized using spectroscopic methods, including IR, 1H NMR, 13C NMR, and MS, along with elemental analysis. []

Relevance: Sharing the (4R)-2,2-dimethyl-1,3-dioxolan-4-yl substructure with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde, this compound differs by having a 5-(benzyloxymethyl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine group attached to the dioxolane ring, replacing the acetaldehyde unit found in the target compound. []

2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-yl) acetic acid esters (I)

Compound Description: This group of compounds and their preparation method are the subject of a patent. The patent details a simplified and convenient process for their synthesis. []

Relevance: While not strictly containing the same dioxolane ring, these compounds share a structural resemblance with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. Instead of the 1,3-dioxolane ring, they feature a 1,3-dioxane ring with an aminoethyl substituent. The synthetic route for these compounds leverages the stable chair conformation of the six-membered ring to establish chirality. []

2-((4R,6S)-6-bromoethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate

Compound Description: This compound serves as a crucial chiral intermediate in the synthesis of statin medications, specifically hypolipidemic drugs. Its preparation method, highlighted in a patent, emphasizes the accessibility of starting materials, mild reaction conditions, and cost-effectiveness, rendering it suitable for industrial-scale production. []

Relevance: This compound shares a close structural similarity with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde, differing in the presence of a six-membered 1,3-dioxane ring instead of the five-membered 1,3-dioxolane ring. Despite this distinction, both compounds share a common structural motif and are often synthesized from similar starting materials. []

1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole

Compound Description: This compound's crystal structure reveals a nearly planar benzimidazole ring system. The thiazol-4-yl and 1,3-dioxolan-4-yl rings are attached to this system, exhibiting specific dihedral angles. Molecular packing within the crystal structure is facilitated by C—H⋯π interactions involving the imidazole ring. []

Relevance: This compound incorporates the 2,2-dimethyl-1,3-dioxolan-4-yl group, also found in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The difference lies in the presence of a 1-(thiazol-4-yl)-1H-benzimidazole substituent on the dioxolane ring in this compound. []

(4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one

Compound Description: This compound plays a key role in an Evans alkylation reaction, specifically in the stereoselective synthesis of the side chain of (-)-Lytophilippine A. []

Relevance: While not identical, this compound contains a structural isomer of the (R)-2,2-dimethyl-1,3-dioxolan-4-yl unit present in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The isomer in this compound has the (S) configuration at the dioxolane’s 4-position. []

(2S)-2-Hydroxy-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-butyn-1-yl]-2,2-dimethylpropanoate

Compound Description: This compound is a key intermediate in the synthesis of stereodefined acyclic dienendiyne systems, structurally related to the neocarzinostatin chromophore. These systems hold potential for exhibiting biological activities comparable to neocarzinostatin. []

Relevance: The compound shares the (4R)-2,2-dimethyl-1,3-dioxolan-4-yl moiety with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The key difference lies in the presence of a 2-hydroxy-3-butyn-1-yl-2,2-dimethylpropanoate substituent attached to the dioxolane ring instead of the acetaldehyde group found in the target compound. []

Amorphous (4R-cis)-6-[2-[3-phenyl-4-(phenylcarbamoyl)-2-(4-fluorophenyl)-5-(1-methylethyl)-pyrrol-1-yl]-ethyl]-2,2-dimethyl-[1,3]-dioxane-4-yl] acetic acid

Compound Description: This compound is a valuable pharmaceutical intermediate in the preparation of Atorvastatin salts, specifically the tert-butyl ester form. Atorvastatin is a widely used statin medication for managing high cholesterol levels. []

Relevance: This compound, though possessing a six-membered 1,3-dioxane ring instead of the five-membered 1,3-dioxolane ring found in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde, exhibits significant structural similarity. Both molecules share a common framework and often originate from comparable starting materials. []

Compound Description: The synthesis and application of this compound are detailed in a patent, specifically focusing on its role as an intermediate in the production of pharmaceuticals. []

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (2)

Compound Description: This monomer is synthesized by protecting the two hydroxy groups of 2,3-dihydroxypropyl methacrylate in the dioxolane form. It undergoes anionic living polymerization, which can be utilized to produce water-soluble polymers upon hydrolysis of the acetal protecting group. It can also be used to create block copolymers. []

Relevance: This compound shares the 2,2-dimethyl-1,3-dioxolan-4-yl group with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. It differs by having a methacrylate group attached to the dioxolane ring. []

(2S,4S)-4-Azido-1-benzyl-2-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrrolidine

Compound Description: This compound is a crucial intermediate in the synthesis of 3-deoxy imino sugars. X-ray crystallographic analysis confirmed its relative stereochemistry. []

Relevance: This compound incorporates the (S)-2,2-dimethyl-1,3-dioxolan-4-yl substituent, which is an epimer of the (R)-2,2-dimethyl-1,3-dioxolan-4-yl group in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. []

1,3-Dioxolan and 2,2-Dimethyl-1,3-dioxolan

Compound Description: These compounds were studied for their photochemical behavior. The research focused on their decomposition pathways under UV irradiation and the identification of the resulting products. []

Relevance: These compounds are simpler analogs of the 2,2-dimethyl-1,3-dioxolane moiety present in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The research on their photochemistry provides valuable insights into the potential reactivity and degradation pathways of the target compound. []

(2,2-Disubstituted-1,3-dioxolan-4-yl)methoxymethylstyrene

Compound Description: This compound represents a class of monomers that can be copolymerized with methyl methacrylate or styrene to create polymers capable of undergoing photocrosslinking. This property is particularly useful in applications where light-induced solidification or hardening of the material is desired. []

Relevance: Although not containing the exact 2,2-dimethyl-1,3-dioxolan-4-yl structure, this compound belongs to the 1,3-dioxolane family, sharing the cyclic acetal core with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The variations lie in the substituents and potential stereochemistry at the 2 and 4 positions of the dioxolane ring. []

5-tert-Butyl-3-{[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yloxy]methyl}-2-hydroxybenzaldehyde

Compound Description: The crystal structure of this compound, revealing two independent molecules in the asymmetric unit, provides valuable insights into its spatial arrangement and potential intermolecular interactions. The crystal packing is primarily governed by weak C—H⋯O hydrogen bonds and van der Waals forces. []

(3S,4S)-3-Amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone

Compound Description: This compound serves as a crucial intermediate in organic synthesis, particularly in constructing β-lactam antibiotics. Its synthesis often involves stereoselective transformations to achieve the desired stereochemistry at the chiral centers. []

(2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one

Compound Description: This compound is a dimer, formed through the base-induced dimerization of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one. Its structure has been definitively confirmed by X-ray diffraction, providing evidence against the previously proposed isomeric fused-ring 1,3-dioxolane/1,3-dioxane-4-one structure. An analogous compound derived from (2S,5S)-5-benzyl-2-tert-butyl-1,3-dioxolan-4-one has also been synthesized and characterized. []

Relevance: This compound, though a dimer, incorporates two units of a structural isomer of the (R)-2,2-dimethyl-1,3-dioxolan-4-yl unit present in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The isomers in this dimer have the (S) configuration at the dioxolane's 4-position. []

(R)-2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one

Compound Description: This compound contains both a 1,3-dioxolane ring and a 1,3-oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. The crystal structure analysis showed that both rings adopt envelope conformations. Weak C—H⋯O interactions between adjacent molecules contribute to the stability of the crystal structure. []

Relevance: This compound shares the (R)-2,2-dimethyl-1,3-dioxolan-4-yl unit with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The difference lies in the 1,3-oxathiolan-5-one group attached to the dioxolane ring. []

(S)-3-Dimethylamino-2-{(4S,5R)-5-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl}-2-hydroxypropanoic acid

Compound Description: This compound is a β-sugar amino acid synthesized through a Kiliani reaction starting from 1-deoxy-(N,N-dimethylamino)-d-fructose. Its stereochemistry was determined via X-ray crystallography, revealing two molecules in the asymmetric unit, linked by a pseudo-twofold rotation axis and exhibiting very similar geometries. The crystal structure is stabilized by a network of hydrogen bonds. []

N-(2,2-Dimethyl-1,3-dioxolan-4-yl)methylene)-2-methylpropane-2-sulfinamide

Compound Description: This chiral N-sulfinimine is a versatile starting material used in the asymmetric synthesis of various chiral amines. It’s prepared from (R)-glyceraldehyde acetonide and (S)-tert-butanesulfinamide. The stereoselective addition of Grignard reagents to this sulfinimine provides a route to various biologically active compounds, including (4S,5S)-Cytoxazone, a Taxol side chain moiety, and (S)-Levetiracetam. []

Relevance: This sulfinamide is prepared from (R)-glyceraldehyde acetonide, a compound closely related to 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. They both share the (R)-2,2-dimethyl-1,3-dioxolan-4-yl group. []

[4(1,2-Dihydro-4,6-dihydroxypyrimidine-2-yl)thio]-3-hydroxy-5-(2,2-dimethyl-1,3-dioxolan-4-yl)furan-2(5H)-one (3A)

Compound Description: Studies suggest this compound exhibits antioxidant properties, potentially beneficial in mitigating oxidative stress associated with diabetes mellitus. Experiments in diabetic rabbits have shown its ability to reduce serum glucose and malondialdehyde (MDA) levels, suggesting its potential as a therapeutic agent for diabetes management. Further investigation is needed to assess its efficacy and safety profile. []

Relevance: This compound shares the 2,2-dimethyl-1,3-dioxolan-4-yl unit with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde, differing by the substituent attached to the dioxolane ring. []

5-(1,2-Dihydroxy-ethyl)-3H-(1,3,4)oxadiazole-2-thione (12) and 1-(5-Mercapto-4H-(1,2,4)triazole-3-yl)-ethane-1,2-diol (13)

Compound Description: These compounds, derived from (±)glyceraldehyde, are synthesized as model compounds for acyclic C-nucleosides. Their synthesis, utilizing glycerol as the starting material, provides a straightforward and versatile route for accessing these important building blocks. []

Relevance: These compounds are derived from (±)glyceraldehyde, which can be viewed as a reduced form of 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde after deprotection and reduction of the aldehyde group. The 1,2-dihydroxy-ethyl moiety in these compounds corresponds to the (R)-2,2-dimethyl-1,3-dioxolan-4-yl group in the target compound after these modifications. []

5-(2,2-Dimethyl-(1,3)dioxolan-4-yl)-3H-(1,3,4)oxadiazole-2-thione (17) and 5-(2,2-Dimethyl-(1,3)dioxolan-4-yl)-4H-(1,2,4)triazole-3-thiol (18)

Compound Description: These D-glyceraldehyde derivatives, synthesized using a common route involving cleavage oxidation of 1,2:5,6-Di-O-isopropylidene-D-mannitol, serve as valuable intermediates in organic synthesis. Their preparation highlights the importance of chirality in drug design and synthesis. []

Relevance: These compounds share the 2,2-dimethyl-1,3-dioxolan-4-yl group with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The difference lies in the heterocyclic rings (oxadiazole-2-thione and triazole-3-thiol) attached to the dioxolane ring. []

Compound Description: This compound is a key intermediate in the synthesis of D-xylose derivatives that serve as models for acyclic C-nucleosides. These C-nucleosides, with their modified sugar moieties, are of interest for their potential antiviral and anticancer properties. []

Compound Description: These compounds are vinyl monomers containing the 2-oxo-1,3-dioxolane group. These monomers can be polymerized and copolymerized to form materials with various properties. The polymers derived from these monomers are sensitive to ultraviolet light and heat, making them potentially useful in applications like photoresists or thermally responsive materials. []

Relevance: These compounds share the 2,2-dimethyl-1,3-dioxolan-4-yl group with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. These compounds have acrylate, itaconate, or fumarate groups linked to the dioxolane ring, which makes them capable of polymerization. []

N-Benzyl-3(S)-phthalimido-4(S)-[4(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-oxoazetidine

Compound Description: This compound is prepared from (S)-glyceraldehyde acetonide, highlighting a synthetic route using a natural chiral resource. []

Relevance: This compound is synthesized from (S)-glyceraldehyde acetonide, which is the enantiomer of the (R)-glyceraldehyde acetonide, a protected form of 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. []

(1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzothienyl)methyl]hydroxylamine

Compound Description: This compound, containing both a dioxolane ring and a benzothiophene moiety, has been synthesized and characterized, although its specific applications or biological activities are not elaborated upon in the provided abstract. []

Relevance: This compound shares the 2,2-dimethyl-1,3-dioxolan-4-yl unit with 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde, differing in the substituent attached to the dioxolane ring. []

(-)-(4S)-1-Chloro-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-one

Compound Description: This compound, characterized by its crystal structure determined at low temperature (262 K), provides insights into its solid-state conformation and intermolecular interactions, potentially relevant to its reactivity and physical properties. []

Relevance: While not identical, this compound contains a structural isomer of the (R)-2,2-dimethyl-1,3-dioxolan-4-yl unit present in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The isomer in this compound has the (S) configuration at the dioxolane’s 4-position. []

(1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl]hydroxylamine

Compound Description: This compound features a 1,3-dioxolane ring linked to a methylimidazole group through a hydroxylamine bridge. Its synthesis involves the use of organolithium reagents, indicating its potential as a building block for more complex molecules. []

(+)-3-{(4S,5S)-5-[1,1-Dimethyl-2-(phenylthio)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl}prop-2-yn-1-ol

Compound Description: This compound, prepared as part of a synthetic study on bryostatins, is a chiral molecule with its absolute configuration determined, highlighting the significance of stereochemistry in biologically active compounds. []

Relevance: This compound contains a 2,2-dimethyl-1,3-dioxolan-4-yl group, a structural feature also present in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. The key difference lies in the stereochemistry at the 4-position of the dioxolane ring. In this compound, it has an (S) configuration, whereas in the target compound, it is (R). Additionally, the substituent attached to the dioxolane ring differs, with a prop-2-yn-1-ol group present in this compound and an acetaldehyde group in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. []

Methyl (1R,2R)- and (1S,2S)-1-Cyano-2-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]cyclopropane-1-carboxylate

Compound Description: These are diastereomeric compounds containing a cyclopropane ring with a cyano and a methyl ester group attached. The crystal structures of both diastereomers have been determined, revealing the conformation of the methyl ester group and the packing arrangement of the molecules in the crystal lattice. []

Relevance: These compounds feature a (S)-2,2-dimethyl-1,3-dioxolan-4-yl substituent, which is an epimer of the (R)-2,2-dimethyl-1,3-dioxolan-4-yl group in 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde. []

(3S,4S)-1-Benzhydryl-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[(S)-1-hydroxyethyl]azetidin-2-one

Compound Description: This compound is a key intermediate in the synthesis of β-lactam antibiotics, a class of drugs crucial for treating bacterial infections. Its crystal structure, determined by X-ray crystallography, reveals the specific arrangement of atoms in the solid state. The crystal packing is stabilized by intermolecular hydrogen bonds, where the hydroxyl group acts as a hydrogen bond donor, and the carbonyl oxygen acts as an acceptor. These interactions contribute to the stability and physical properties of the compound in its crystalline form. []

Properties

CAS Number

72496-37-8

Product Name

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde

IUPAC Name

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-7(2)9-5-6(10-7)3-4-8/h4,6H,3,5H2,1-2H3/t6-/m1/s1

InChI Key

BASUVKNKERZYGZ-ZCFIWIBFSA-N

SMILES

CC1(OCC(O1)CC=O)C

Canonical SMILES

CC1(OCC(O1)CC=O)C

Isomeric SMILES

CC1(OC[C@H](O1)CC=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.